

The chemical structure and properties of Tigloyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Tigloyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloyl-coenzyme A (**Tigloyl-CoA**) is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Its role extends beyond intermediary metabolism, as it has been identified as an inhibitor of N-acetylglutamate synthetase, an enzyme crucial for the urea cycle.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and metabolic significance of **Tigloyl-CoA**. Furthermore, it outlines detailed, synthesized experimental protocols for its preparation and analysis, and visualizes its metabolic context through signaling pathway diagrams to support researchers and professionals in drug development and metabolic studies.

Chemical Structure and Identifiers

Tigloyl-CoA is an acyl-CoA thioester. The tiglyl group is a five-carbon branched-chain acyl group, specifically (2E)-2-methylbut-2-enoyl, attached to coenzyme A via a thioester bond.

Table 1: Chemical Identifiers for Tigloyl-CoA

Identifier	Value	
CAS Number	6247-62-7[1]	
Chemical Formula	C26H42N7O17P3S[1]	
inChi	InChI=1S/C26H42N7O17P3S/c1-5- 14(2)25(38)54-9-8-28-16(34)6-7-29- 23(37)20(36)26(3,4)11-47-53(44,45)50- 52(42,43)46-10-15-19(49- 51(39,40)41)18(35)24(48-15)33-13-32-17- 21(27)30-12-31-22(17)33/h5,12-13,15,18- 20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37) (H,42,43)(H,44,45)(H2,27,30,31) (H2,39,40,41)/b14- 5+/t15-,18-,19-,20+,24-/m1/s1[1]	
Canonical SMILES	C\C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)C INVALID-LINK N2C=NC3=C2N=CN=C3N)O)OP(=O) (O)O">C@HO[1]	

Physicochemical Properties

Quantitative experimental data for several physical properties of **Tigloyl-CoA** are not readily available in the literature. The data presented below are a combination of reported and computationally predicted values.

Table 2: Physicochemical Properties of Tigloyl-CoA

Property	Value	Source
Molecular Weight	849.63 g/mol	[1]
Monoisotopic Mass	849.1571 Da	[3]
State	Solid	
Melting Point	Not Available	
Boiling Point	Not Available	
Water Solubility	Not Available	
logP (predicted)	Not Available	

Metabolic Significance

Tigloyl-CoA is a key intermediate in the mitochondrial degradation pathway of isoleucine.[1] This pathway is essential for the complete oxidation of this essential amino acid, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4]

Isoleucine Degradation Pathway

The catabolism of isoleucine begins with a transamination reaction to form α -keto- β -methylvalerate, which is then oxidatively decarboxylated to yield α -methylbutyryl-CoA. A subsequent dehydrogenation step, catalyzed by acyl-CoA dehydrogenase, produces **Tigloyl-CoA**.[5] **Tigloyl-CoA** is then hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA.[3] Further enzymatic reactions eventually lead to the formation of acetyl-CoA and propionyl-CoA.

Click to download full resolution via product page

Figure 1. Isoleucine Degradation Pathway

Experimental Protocols

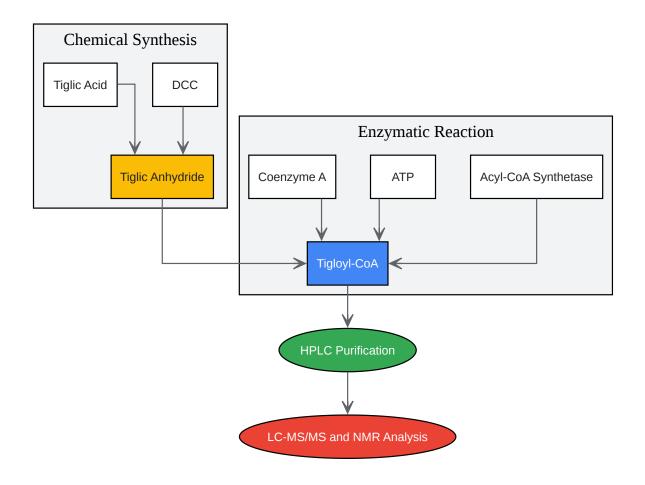
The following sections provide detailed, synthesized methodologies for the synthesis and analysis of **Tigloyl-CoA** based on established procedures for similar acyl-CoA compounds. These protocols may require optimization for specific experimental setups.

Chemo-enzymatic Synthesis of Tigloyl-CoA

This protocol is a synthesized approach for the chemo-enzymatic synthesis of **Tigloyl-CoA**, which is not readily commercially available. This method involves the chemical synthesis of a tiglic acid anhydride followed by an enzymatic reaction with Coenzyme A. A more direct, though less generally accessible, enzymatic synthesis has been described using a **tigloyl-CoA**:13-hydroxylupanine O-tigloyltransferase from Lupinus albus.[6] For a broader applicability, a chemo-enzymatic approach is detailed below.[7]

Materials:

- Tiglic acid
- Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (anhydrous)
- Diethyl ether (anhydrous)
- Coenzyme A, free acid
- Sodium bicarbonate
- Tris-HCl buffer (pH 8.0)
- Acyl-CoA synthetase (or a suitable ligase)
- ATP
- MgCl2


• Dithiothreitol (DTT)

Procedure:

- Synthesis of Tiglic Anhydride:
 - Dissolve tiglic acid (2 mmol) in anhydrous dichloromethane (10 mL).
 - Add DCC (1 mmol) to the solution and stir at room temperature for 4 hours.
 - A white precipitate of dicyclohexylurea will form.
 - Filter the reaction mixture to remove the precipitate.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude tiglic anhydride.
 - Wash the crude product with cold anhydrous diethyl ether and dry under vacuum.
- Enzymatic Synthesis of Tigloyl-CoA:
 - Prepare a reaction mixture containing:
 - 100 mM Tris-HCl buffer (pH 8.0)
 - 10 mM MgCl2
 - 5 mM ATP
 - 2 mM DTT
 - 1 mM Coenzyme A, free acid
 - 2 mM Tiglic anhydride (dissolved in a minimal amount of a suitable organic solvent like DMF or DMSO)
 - Acyl-CoA synthetase (enzyme concentration to be optimized)
 - Incubate the reaction mixture at 37°C for 2-4 hours.

Monitor the reaction progress by HPLC (see section 4.3).

Click to download full resolution via product page

Figure 2. Chemo-enzymatic Synthesis Workflow

Purification of Tigloyl-CoA by HPLC

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).

Mobile Phase:

• Solvent A: 50 mM potassium phosphate buffer, pH 5.3.

• Solvent B: Acetonitrile.

Gradient Elution:

- A linear gradient from 5% to 50% Solvent B over 30 minutes.
- Flow rate: 1.0 mL/min.
- Detection: 260 nm (for the adenine moiety of CoA).

Procedure:

- Acidify the reaction mixture from the synthesis step to pH ~3 with phosphoric acid.
- · Centrifuge to remove any precipitate.
- Filter the supernatant through a 0.22 μm filter.
- Inject the filtered sample onto the HPLC system.
- Collect the fraction corresponding to the Tigloyl-CoA peak.
- Lyophilize the collected fraction to obtain purified Tigloyl-CoA.

Analysis of Tigloyl-CoA

Instrumentation:

- Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Reversed-phase C18 column.

Mobile Phase:

- Solvent A: 0.1% formic acid in water.
- Solvent B: 0.1% formic acid in acetonitrile.

Gradient Elution:

A suitable gradient to separate Tigloyl-CoA from other components.

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) for Triple Quadrupole:
 - Precursor ion (Q1): m/z 850.2 (for [M+H]+ of Tigloyl-CoA).
 - Product ion (Q3): A characteristic fragment ion, often corresponding to the pantoic acid-βalanine-cysteamine portion of the molecule.
- High-Resolution MS: Accurate mass measurement of the parent ion.

Sample Preparation:

• Dissolve the purified, lyophilized **Tigloyl-CoA** in a suitable deuterated solvent (e.g., D2O).

Instrumentation:

• High-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

- ¹H NMR: To observe the proton signals of the tiglyl moiety and the coenzyme A backbone.
- ¹³C NMR: To identify the carbon signals, including the characteristic thioester carbonyl carbon.
- 2D NMR (e.g., COSY, HSQC): To confirm the structure and assign the proton and carbon signals unambiguously.

Conclusion

Tigloyl-CoA is a critical metabolite with implications for both fundamental biochemistry and potentially for therapeutic intervention in metabolic disorders. This guide has provided a

detailed overview of its chemical nature, properties, and metabolic role. The synthesized experimental protocols offer a starting point for researchers to produce and analyze this important molecule, facilitating further investigation into its biological functions and its potential as a drug target. The provided visualizations aim to clarify the complex metabolic pathways and experimental workflows associated with **Tigloyl-CoA** research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tiglyl-CoA Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P. aeruginosa Metabolome Database: Tiglyl-CoA (PAMDB000433) [pseudomonas.umaryland.edu]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AMINO ACID METABOLISM: BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 6. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The chemical structure and properties of Tigloyl-CoA.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235093#the-chemical-structure-and-properties-of-tigloyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com